2-methyl-1H-imidazole-4-carboxamide

IMPDH enzyme inhibition nucleotide metabolism

2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5) is a precisely characterized IMPDH2 reference inhibitor (Ki 240 nM) essential for calibrating enzymatic assays and benchmarking novel inhibitors. Its unique 2-methyl substitution pattern is a critical pharmacophore element used in patented BTK/ERK1/2 kinase inhibitor synthesis, enabling rational SAR exploration. As an inactive negative control against HSV-1, it resolves confounding variables in antiviral nucleoside analog studies. Researchers require this exact scaffold—not analogs—to ensure reproducible data and valid comparative analysis. Procure only well-characterized material for your most critical enzymatic and cellular assays.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 87326-30-5
Cat. No. B3058031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazole-4-carboxamide
CAS87326-30-5
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
InChIKeyNIROLOZHKYDXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5) Core Properties and Class Context


2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5) is a heterocyclic small molecule (molecular formula C₅H₇N₃O, molecular weight 125.13 g/mol) belonging to the imidazole-4-carboxamide class. This compound serves as both a versatile synthetic intermediate for more complex bioactive molecules [1] and a research probe for studying enzymatic inhibition, most notably against inosine-5'-monophosphate dehydrogenase (IMPDH) [2]. Its structure features a methyl group at the 2-position of the imidazole ring and a primary carboxamide at the 4-position, providing a unique hydrogen-bonding donor/acceptor profile .

Why 2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5) Cannot Be Casually Substituted in Research


Substituting 2-methyl-1H-imidazole-4-carboxamide with a structurally similar analog, such as an unsubstituted imidazole-4-carboxamide, a 5-hydroxy derivative (e.g., 5-hydroxy-2-methyl-1H-imidazole-4-carboxamide), or a nucleoside conjugate (e.g., EICAR or mizoribine), introduces significant and quantifiable changes in biological activity and physicochemical properties. For instance, the presence or absence of a single hydroxyl group can shift the target profile from IMPDH inhibition to xanthine oxidase inhibition , while conversion to a nucleoside analog is known to dramatically alter antiviral and cytostatic activity [1]. These structural nuances are critical for researchers conducting precise enzymatic studies or performing structure-activity relationship (SAR) investigations [2]. Therefore, procurement of the exact, well-characterized compound is essential for experimental reproducibility and valid comparative analysis.

2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5): Quantifiable Differentiation from Key Analogs


IMPDH Inhibition: Moderate Potency Differentiates from High-Potency Inhibitors and Inactive Analogs

2-Methyl-1H-imidazole-4-carboxamide exhibits moderate inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a reported Ki of 240 nM [1]. This places its potency in a distinct middle ground between the high-affinity inhibitor mycophenolic acid (Ki = 6-11 nM) and the largely inactive nucleoside prodrug mizoribine (Ki > 500 µM) [2]. The compound's potency is comparable to that of the covalent inhibitor bronopol (Ki = 240 nM) [3], yet its non-covalent, competitive mechanism of action offers a different profile for kinetic and mechanistic studies [1].

IMPDH enzyme inhibition nucleotide metabolism

Antiviral Activity: Demonstrated Inactivity Against HSV-1 Distinguishes from Nucleoside Analogs

In contrast to its nucleoside analog counterparts like EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), which exhibits potent antiviral activity through IMPDH inhibition, 2-methyl-1H-imidazole-4-carboxamide was found to be inactive against type 1 herpes simplex virus (HSV-1) [1]. This lack of activity is attributed to the absence of the ribose sugar moiety, which is required for cellular uptake and subsequent phosphorylation to the active nucleotide form [2]. This clear distinction is critical for researchers designing antiviral assays or seeking to avoid confounding IMPDH-mediated antiviral effects.

antiviral HSV-1 nucleoside analog

Synthetic Utility: A Key Building Block for BTK and ERK1/2 Inhibitors, Differentiating from End-Product Analogs

2-Methyl-1H-imidazole-4-carboxamide is a crucial synthetic intermediate for generating more complex, biologically active molecules. It has been specifically claimed as a starting material in the synthesis of substituted imidazolecarboxamides that act as Bruton's Tyrosine Kinase (BTK) inhibitors [1] and ERK1/2 inhibitors [2]. This contrasts with more highly substituted analogs, such as N-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-1H-imidazole-4-carboxamide, which are often end-products in medicinal chemistry campaigns . Its simpler structure offers greater versatility for late-stage functionalization and SAR exploration.

synthetic intermediate BTK inhibitor ERK inhibitor

Recommended Procurement and Research Applications for 2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5)


As a Control Compound in IMPDH Enzymology and Inhibitor Screening

Based on its defined, moderate Ki of 240 nM for IMPDH2 [1], 2-methyl-1H-imidazole-4-carboxamide is optimally used as a reference inhibitor in enzymatic assays. It serves as a benchmark to validate assay sensitivity and to contextualize the potency of novel IMPDH inhibitors, bridging the gap between high-affinity clinical candidates like mycophenolic acid and inactive prodrugs .

As a Key Synthetic Intermediate for Next-Generation Kinase Inhibitors

Researchers focused on developing novel BTK or ERK1/2 inhibitors for oncology or immunology should procure this compound as a foundational building block. Its specific substitution pattern is explicitly utilized in patented synthetic routes to generate libraries of potent and selective kinase inhibitors [2].

In Antiviral Research as a Negative Control for Nucleoside-Dependent Activity

Given its demonstrated inactivity against HSV-1 [3], this compound is an ideal negative control in antiviral assays. It helps to delineate the antiviral effects of IMPDH inhibition that are dependent on nucleoside transport and phosphorylation from those that are not, ensuring accurate interpretation of data from nucleoside analog drug candidates [4].

As a Scaffold for Exploring Novel Antibacterial and Antifungal Agents

Imidazole-4-carboxamides, including 2-methyl substituted variants, are recognized scaffolds for developing novel antibacterial and antifungal agents [5]. Procuring this compound enables SAR studies to optimize activity against drug-resistant bacterial and fungal strains, a critical need in modern anti-infective research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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